Cas no 885275-33-2 (1-(Pyrazin-2-yl)propan-2-amine)

1-(Pyrazin-2-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(Pyrazin-2-yl)propan-2-amine
- 1-Methyl-2-pyrazin-2-yl-ethylamine
- 1-pyrazin-2-ylpropan-2-amine
- 2-Pyrazineethanamine, a-methyl-
- 1-pyrazin-2-ylprop-2-ylamine
- 2-Pyrazineethanamine,a-methyl
- CHEMBRDG-BB 4010867
- (1-methyl-2-pyrazin-2-ylethyl)amine(SALTDATA: 2HCl)
- 1-(2-pyrazinyl)propan-2-amine
- 2-Pyrazineethanamine, α-methyl-
- 1-(2-Pyrazinyl)-2-propanamine
-
- MDL: MFCD06739046
- インチ: 1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3
- InChIKey: NUCGDQSFJGMQQA-UHFFFAOYSA-N
- ほほえんだ: N1=CC=NC=C1CC(C)N
計算された属性
- せいみつぶんしりょう: 137.09500
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.061
- ふってん: 230.42°C at 760 mmHg
- フラッシュポイント: 115.971°C
- 屈折率: 1.533
- PSA: 51.80000
- LogP: 1.06660
1-(Pyrazin-2-yl)propan-2-amine セキュリティ情報
- 危険レベル:IRRITANT
1-(Pyrazin-2-yl)propan-2-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(Pyrazin-2-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005451-25g |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 95% | 25g |
$3355 | 2024-07-28 | |
Enamine | EN300-58232-0.5g |
1-(pyrazin-2-yl)propan-2-amine |
885275-33-2 | 95% | 0.5g |
$125.0 | 2023-02-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0101-1g |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 96% | 1g |
¥1731.3 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0101-25g |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 96% | 25g |
¥26214.33 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0101-500mg |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 96% | 500mg |
¥1302.85 | 2025-01-21 | |
Enamine | EN300-58232-0.25g |
1-(pyrazin-2-yl)propan-2-amine |
885275-33-2 | 95% | 0.25g |
$80.0 | 2023-02-09 | |
TRC | M222780-10mg |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 058658-250mg |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 058658-1g |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 95% | 1g |
£123.00 | 2022-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0101-25g |
1-Methyl-2-pyrazin-2-yl-ethylamine |
885275-33-2 | 96% | 25g |
13483.87CNY | 2021-05-07 |
1-(Pyrazin-2-yl)propan-2-amine 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
1-(Pyrazin-2-yl)propan-2-amineに関する追加情報
Comprehensive Overview of 1-(Pyrazin-2-yl)propan-2-amine (CAS No. 885275-33-2): Properties, Applications, and Research Insights
1-(Pyrazin-2-yl)propan-2-amine (CAS No. 885275-33-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This pyrazine derivative combines a propan-2-amine backbone with a pyrazin-2-yl substituent, making it a versatile intermediate for drug discovery and material science applications. Its molecular formula C7H11N3 and molar mass 137.18 g/mol reflect its compact yet functionally rich architecture.
Recent studies highlight the compound's role in modulating central nervous system (CNS) targets, particularly in the context of neurotransmitter analogs. Researchers are investigating its potential as a scaffold for kinase inhibitors, with computational models suggesting favorable binding affinities. The amine group at the propan-2 position provides a handle for further derivatization, while the pyrazine ring contributes to π-stacking interactions critical for biomolecular recognition.
From a synthetic chemistry perspective, 885275-33-2 exemplifies modern heterocyclic building blocks strategies. Patent literature reveals its use in multi-step pharmaceutical syntheses, often serving as a precursor to more complex nitrogen-containing pharmacophores. The compound's stability under physiological pH conditions (predicted pKa ~9.2 for the amine group) makes it particularly valuable for medicinal chemistry applications.
Analytical characterization of 1-(Pyrazin-2-yl)propan-2-amine typically involves HPLC-MS (showing [M+H]+ peak at m/z 138.1) and NMR spectroscopy (characteristic pyrazine protons at δ 8.5-9.0 ppm). Its logP value of approximately 0.35 suggests moderate hydrophilicity, an important consideration for drug permeability studies. These physicochemical properties align with current trends in developing CNS-penetrant small molecules.
The compound's relevance extends to chemoinformatics and AI-driven drug design, where its structural features are used to train machine learning models for bioactivity prediction. Several QSAR studies have incorporated 885275-33-2 derivatives to explore molecular descriptor correlations with target engagement. This intersects with growing industry interest in fragment-based drug discovery approaches.
In material science applications, the pyrazine-amine conjugate system demonstrates interesting coordination chemistry with transition metals. Recent publications describe its use in constructing metal-organic frameworks (MOFs) with potential applications in molecular sensing. The compound's ability to form hydrogen-bonding networks makes it valuable for designing functional crystalline materials.
Safety and handling protocols for 1-(Pyrazin-2-yl)propan-2-amine follow standard organic compound precautions. While not classified as hazardous under current regulations, proper laboratory PPE including gloves and eye protection is recommended. Storage typically requires anhydrous conditions at 2-8°C to prevent amine degradation or pyrazine ring oxidation.
The commercial availability of CAS 885275-33-2 through specialty chemical suppliers has increased in recent years, reflecting growing demand from contract research organizations (CROs). Pricing trends indicate its premium status as a research-grade building block, with typical purity specifications ≥95% by HPLC analysis. Custom synthesis services often offer isotope-labeled versions (e.g., 15N or 13C) for advanced research applications.
Future research directions for this compound class may explore its potential in epigenetic modulation or as a fluorescent probe precursor. The structure-activity relationship (SAR) of pyrazine-amine hybrids remains an active area of investigation, particularly in the context of allosteric modulator development. These applications position 1-(Pyrazin-2-yl)propan-2-amine as a compound of continuing scientific interest.
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